

Analytical methods for the detection of Para Red in samples.

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Application Notes & Protocols for the Detection of Para Red

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of **Para Red**, a synthetic azo dye, in various samples. The protocols outlined below are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV-Visible or Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Para Red is a red azo dye that has been used in the textile and plastics industries. Due to its potential carcinogenicity, its use in food products is prohibited in many countries.[1] Robust and sensitive analytical methods are crucial for monitoring the presence of this illegal dye in food and other consumer products to ensure public safety. The following protocols provide detailed procedures for the extraction and analysis of **Para Red**.

General Experimental Workflow



The overall process for analyzing **Para Red** in samples involves sample preparation, chromatographic separation, detection, and data analysis. The following diagram illustrates a typical workflow.



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Caption: General workflow for the analysis of **Para Red** in samples.

Analytical Methods and Protocols

Two primary methods are detailed below: HPLC with UV/DAD detection, suitable for routine screening, and UPLC-MS/MS for highly sensitive and confirmatory analysis.

Method 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is a robust and widely used technique for the quantification of **Para Red** in various food matrices like chili powder, spices, and sauces.[2][3]

- 1. Sample Preparation (Extraction)
- For solid samples (e.g., chili powder, spices):
 - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 30 mL of acetonitrile.[3]
 - Vortex the mixture for 1 minute and then shake for 30 minutes.
 - Centrifuge the sample at 4000 rpm for 10 minutes.



- Filter the supernatant through a 0.45 μm syringe filter into a clean vial for HPLC analysis.
 [3]
- Alternative solvent for oily samples:
 - Toluene can be used for extraction due to the oily nature of Para Red and its high solubility in this solvent.[2]
- 2. Chromatographic Conditions
- Instrument: High-Performance Liquid Chromatograph with a UV-Visible or Diode Array Detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[3]
- Mobile Phase:
 - Isocratic elution with acetonitrile/methanol (80:20, v/v).[3]
 - An alternative isocratic mobile phase consists of deionized water (containing 0.34 g/L KH₂PO₄) and methanol (containing 1.01 g/L tetraethylammonium bromide) in a 20:80 ratio.
 [2]
- Flow Rate: 1.0 mL/min.[2][3]
- Injection Volume: 25 μL.[3]
- Column Temperature: 40 °C.[3]
- Detection Wavelength: 488 nm or 506 nm.[2][3] Para Red exhibits maximum absorbance around these wavelengths.
- 3. Data Analysis and Quantification
- Identification of Para Red is based on the retention time compared to a standard.
- Quantification is performed by constructing a calibration curve using standard solutions of Para Red at different concentrations.



Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for confirmatory analysis and detection of trace levels of **Para Red** in complex matrices.[4][5]

- 1. Sample Preparation (Extraction & Cleanup)
- For food samples:
 - Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile and vortex for 1 minute.
 - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, then vortex for 1 minute.
 - Centrifuge at 8000 rpm for 5 minutes.
 - Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
 - Reconstitute the residue in 1 mL of the initial mobile phase.
 - Filter through a 0.22 μm syringe filter before UPLC-MS/MS analysis.
- Alternative simple extraction:
 - Extract the sample with acetonitrile.[4][5]
 - Add water to the extract.
 - Refrigerate and then centrifuge. The supernatant can then be directly analyzed.[4][5]
- 2. UPLC-MS/MS Conditions
- Instrument: Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.



- Column: Acquity BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 μm particle size).[5]
- Mobile Phase:
 - A: Water with 0.1% formic acid.[6]
 - B: Acetonitrile with 0.1% formic acid.[6]
- Gradient Elution: A typical gradient starts with a higher percentage of the aqueous phase, gradually increasing the organic phase to elute the analyte. For example, starting at 60% B, increasing to 90% B over several minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for Para Red is m/z 294.1, and typical product ions for confirmation are m/z 156.1 and 105.1.
- 3. Data Analysis and Quantification
- Identification is confirmed by the presence of the correct precursor ion and the corresponding product ions at the expected retention time.
- Quantification is achieved using a matrix-matched calibration curve to compensate for matrix effects.

Quantitative Data Summary

The performance of these analytical methods can be summarized by several key parameters. The table below presents a comparison of the quantitative data for the detection of **Para Red** using different methods.

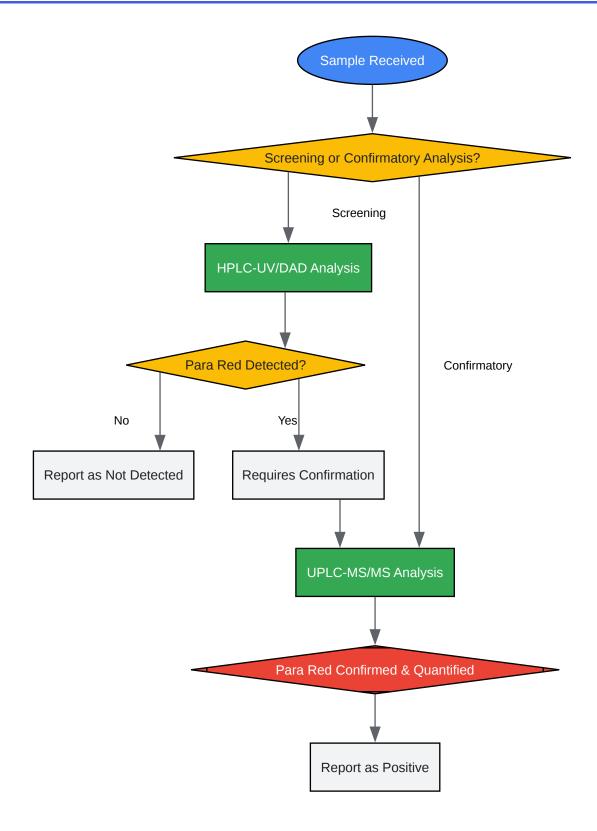


Parameter	HPLC-UV/DAD	UPLC-MS/MS
Limit of Detection (LOD)	1.2 - 5.4 μg/kg[3]	0.3 - 6.0 ng/g (0.3 - 6.0 μg/kg) [4][5]
1 mg/kg[2]	0.01 - 0.04 mg/kg[8][9]	
Limit of Quantification (LOQ)	4 - 18 μg/kg[3]	0.9 - 19.8 ng/g (0.9 - 19.8 μg/kg)[4][5]
3 mg/kg[2]	0.04 - 0.12 mg/kg[8][9]	
Linearity (r²)	> 0.9888[2]	> 0.9945[4][5]
> 0.9999[3]	≥ 0.9998[8][9]	
Recovery (%)	89 - 98%[3]	83.4 - 112.3%[4][5]
97 - 99%[2]	96.0 - 102.6%[8][9]	
Precision (RSD%)	0.82 - 4.65%[3]	2.0 - 10.8%[4][5]
1.91% (repeatability)[2]	0.16 - 2.01%[8][9]	

Signaling Pathways and Logical Relationships

The analytical process for **Para Red** detection follows a logical progression from sample handling to final data interpretation. The following diagram illustrates the decision-making process and the relationship between different stages of the analysis.





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Caption: Decision pathway for Para Red analysis.



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